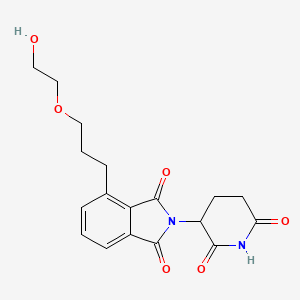
Thalidomide-C3-PEG1-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thalidomide-C3-PEG1-OH is a derivative of thalidomide, a compound initially developed as a sedative but later found to have significant therapeutic effects in various diseases this compound incorporates a polyethylene glycol (PEG) linker, which enhances its solubility and bioavailability
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-C3-PEG1-OH typically involves the conjugation of thalidomide with a PEG linker. The process begins with the activation of the PEG linker, which is then reacted with thalidomide under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at room temperature. The product is then purified using techniques such as column chromatography or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to confirm its purity and identity .
化学反应分析
Types of Reactions
Thalidomide-C3-PEG1-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated, aminated, and substituted derivatives of this compound. These derivatives can exhibit different pharmacological properties and are often studied for their potential therapeutic applications .
科学研究应用
Thalidomide-C3-PEG1-OH has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and protein interactions.
Medicine: Investigated for its potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of targeted drug delivery systems and as a component in pharmaceutical formulations
作用机制
The mechanism of action of Thalidomide-C3-PEG1-OH involves its binding to cereblon, a protein that is part of the E3 ubiquitin ligase complex. This binding alters the activity of the complex, leading to the degradation of specific target proteins such as IKZF1 and IKZF3. These proteins are involved in the regulation of immune responses and cell proliferation, making this compound effective in modulating these processes .
相似化合物的比较
Similar Compounds
Thalidomide: The parent compound, known for its sedative and immunomodulatory effects.
Lenalidomide: A derivative with enhanced anti-inflammatory and anti-cancer properties.
Pomalidomide: Another derivative with potent immunomodulatory and anti-proliferative effects
Uniqueness
Thalidomide-C3-PEG1-OH is unique due to its PEG linker, which improves its solubility and bioavailability compared to other thalidomide derivatives. This makes it particularly suitable for applications in targeted drug delivery and therapeutic interventions where enhanced solubility is crucial .
属性
分子式 |
C18H20N2O6 |
|---|---|
分子量 |
360.4 g/mol |
IUPAC 名称 |
2-(2,6-dioxopiperidin-3-yl)-4-[3-(2-hydroxyethoxy)propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C18H20N2O6/c21-8-10-26-9-2-4-11-3-1-5-12-15(11)18(25)20(17(12)24)13-6-7-14(22)19-16(13)23/h1,3,5,13,21H,2,4,6-10H2,(H,19,22,23) |
InChI 键 |
PPUWGZKUCVKLTC-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)CCCOCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















